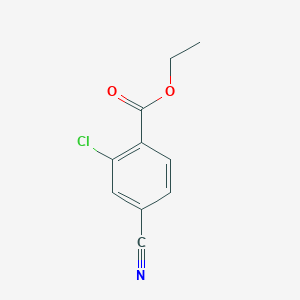![molecular formula C13H16N4O3 B2463408 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-Tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dion CAS No. 2059769-92-3](/img/structure/B2463408.png)
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-Tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
The exact mass of the compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Oxadiazole, einschließlich der in Frage stehenden Verbindung, haben in Antikrebsanwendungen Potenzial gezeigt . Sie können als Teil des Pharmakophors oder als flacher, aromatischer Linker verwendet werden, um die erforderlichen Substituenten gemäß den möglichen Anwendungen zu platzieren .
Vasodilatoranwendungen
Diese Verbindungen wurden auch in Vasodilatoranwendungen eingesetzt . Die spezifischen Eigenschaften des Oxadiazolrings können zu den vasodilatierenden Wirkungen bestimmter Medikamente beitragen .
Anticonvulsivum-Anwendungen
Oxadiazole wurden bei der Entwicklung von Anticonvulsiva eingesetzt . Ihre einzigartige chemische Struktur kann zu ihren antikonvulsiven Eigenschaften beitragen .
Antidiabetische Anwendungen
Der Oxadiazolring wurde bei der Entwicklung von Antidiabetika verwendet . Die spezifischen Eigenschaften des Oxadiazolrings können zu den antidiabetischen Wirkungen bestimmter Medikamente beitragen .
Hochenergieanwendungen
Oxadiazole haben sich als potenzielle Hochenergiekerne etabliert, und ihre Derivate haben eine günstige Sauerstoffbilanz und positive Bildungswärmen gezeigt . Dies macht sie nützlich bei der Entwicklung von Hochenergiematerialien .
Pharmazeutische Verbindungen
Das Vorhandensein der beiden Kohlenstoffatome ermöglicht zwei Substituenten im Oxadiazolring, deren Positionen aufgrund von Variationen in der elektronischen Umgebung zu Unterschieden in ihren Eigenschaften führen . Diese Variation ermöglicht es, diese Moleküle als pharmazeutische Verbindungen zu verwenden .
Wirkmechanismus
Target of Action
Oxadiazoles, the core structure of this compound, have been widely studied for their high therapeutic values . They have shown a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Mode of Action
It is known that oxadiazoles can interact with various biological targets through different mechanisms depending on their structure and substituents . For instance, some oxadiazoles can inhibit enzymes, interact with receptors, or interfere with cellular processes, leading to their diverse biological activities .
Biochemical Pathways
Given the diverse biological activities of oxadiazoles, it is likely that this compound affects multiple biochemical pathways . These could include pathways related to cell proliferation, inflammation, oxidative stress, and others, depending on the specific biological activity of the compound .
Result of Action
Given the diverse biological activities of oxadiazoles, it is likely that this compound exerts various molecular and cellular effects . For instance, it may induce cell death in cancer cells, reduce inflammation, or modulate oxidative stress, among other potential effects .
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-2-9-14-11(16-20-9)10-8-6-4-3-5-7-17(8)13(19)15-12(10)18/h2-7H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVHVUJFHKFIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2463326.png)
![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2463328.png)


![4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2463336.png)
![ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2463338.png)


![N-(butan-2-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463342.png)
![1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2463343.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)


